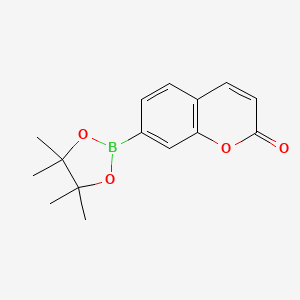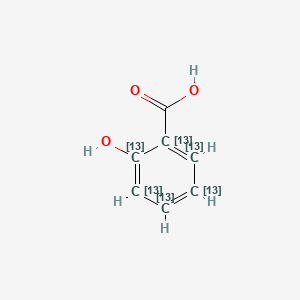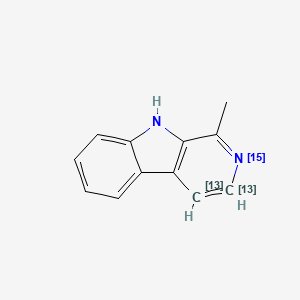
Actarit-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actarit-d4 is a biochemical used for proteomics research . It is also known as (p-Acetamidophenyl-d4)acetic Acid, 4-(Acetylamino)benzeneacetic-d4 Acid, 4-(Acetylamino)phenylacetic-d4 Acid, Mover-d4, MS-932-d4, Orcl-d4 . Its molecular formula is C10H7D4NO3.
Synthesis Analysis
The synthesis of Actarit involves a specific synthetic route where p-amino benzaldehyde and nitromethane are used as raw materials. This process involves a Knoevenagel reaction, selective reduction of potassium borohydride, and oxidation under acidic conditions . The yield of each step is more than 85% .Molecular Structure Analysis
The molecular formula of Actarit-d4 is C10H7D4NO3 . The molecular weight is 197.22 .Physical And Chemical Properties Analysis
The molecular weight of Actarit-d4 is 197.22 . No further physical and chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen
Immunomodulating Actions of Actarit
A study on the immunomodulating actions of Actarit in mice revealed its potential to alter the Th/Ts cell ratio, suggesting a mechanism by which Actarit might modulate immune responses. This effect was observed through the suppression or enhancement of delayed type hypersensitivity reactions, depending on the pre-treatment conditions with cyclophosphamide, highlighting its potential utility in immune-related research and therapeutic applications (Li Wei, 2000).
Actarit and Rheumatoid Arthritis
Research into the biosynthesis of Actarit using engineered Escherichia coli has opened new avenues for the production of this compound, demonstrating a novel approach to synthesizing Actarit and potentially reducing the cost and improving the accessibility of this drug for therapeutic use. This advancement could have significant implications for the treatment of rheumatoid arthritis and other conditions where Actarit has shown potential (D. Guo et al., 2021).
Actarit in Targeting Therapy
Actarit has been incorporated into solid lipid nanoparticles as a means of passive targeting therapeutic agents for rheumatoid arthritis. This innovative approach aims to improve therapeutic efficacy while reducing common side effects associated with oral formulations of Actarit, such as nephrotoxicity and gastrointestinal disorders. The study suggests that injectable actarit-loaded solid lipid nanoparticles could represent a promising strategy for passive targeting in rheumatoid arthritis therapy (Jiesheng Ye et al., 2008).
Actarit and Cellular Therapy
Adoptive cell therapy (ACT) represents a frontier in cancer research, with T cells genetically engineered to express chimeric antigen receptors or T cell receptors. While Actarit is not directly linked to ACT in the studies found, the principles of cellular modification and targeted therapy in ACT offer a conceptual framework that could be relevant for future investigations into Actarit's potential applications in immunotherapy and other areas of medicine (S. Rosenberg & N. Restifo, 2015).
Wirkmechanismus
Target of Action
Actarit-d4 primarily targets Carbonic Anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes.
Mode of Action
Actarit-d4 shows in vitro concentration-dependent inhibition of CAII activity with submicromolar potency . This suggests that Actarit-d4 interacts with CAII, inhibiting its activity and thereby influencing the biochemical processes that this enzyme is involved in.
Biochemical Pathways
Actarit-d4 affects the biochemical pathways associated with CAII. By inhibiting CAII, Actarit-d4 may alter the balance of carbon dioxide and bicarbonate in cells, which could have downstream effects on various biochemical processes. Additionally, Actarit-d4 may also interact with other targets such as RORγ (RAR-related orphan receptor-gamma), which is strongly related to its indication, rheumatoid arthritis .
Pharmacokinetics
A study on actarit (the non-deuterated form of actarit-d4) showed that it displayed characteristics of a two-compartment model after treatment . This suggests that Actarit-d4 may have similar pharmacokinetic properties. More research is needed to fully define these properties and to identify any other pathways through which Actarit-d4 exerts its effects.
Result of Action
The molecular and cellular effects of Actarit-d4’s action are likely to be related to its inhibition of CAII and potential modulation of the immune system . By inhibiting CAII, Actarit-d4 could alter the acid-base balance in cells, potentially affecting various cellular processes. Furthermore, by modulating the immune system, Actarit-d4 could influence the body’s immune response, which could be particularly relevant in conditions like rheumatoid arthritis .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Zukünftige Richtungen
The mechanism of action of Actarit-d4 as an anti-rheumatoid arthritis (RA) agent can now be re-examined from a CAII-inhibitor perspective, given existing relationships between this target and RA . Moreover, the confirmed CAII-Actarit-d4 association supports investigating the repositioning of Actarit-d4 on other CAII-linked indications (e.g., hypertension, epilepsy, migraine, anemia, and bone, eye, and cardiac disorders) .
Eigenschaften
IUPAC Name |
2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJXXOCABQVEF-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])NC(=O)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)











